({[4-(Chloromethyl)-5-methylhexyl]oxy}methyl)benzene
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Overview
Description
({[4-(Chloromethyl)-5-methylhexyl]oxy}methyl)benzene is an organic compound with the molecular formula C14H21ClO. This compound features a benzene ring substituted with a chloromethyl group and a 5-methylhexyl group connected via an oxygen atom. It is primarily used in research and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ({[4-(Chloromethyl)-5-methylhexyl]oxy}methyl)benzene typically involves the chloromethylation of a benzene derivative. One common method is the Blanc reaction, where benzene reacts with formaldehyde and hydrochloric acid in the presence of a Lewis acid catalyst, such as zinc chloride . The reaction conditions often require careful control of temperature and pH to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale chloromethylation processes. These processes are optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and automated systems to maintain consistent reaction conditions and product quality.
Chemical Reactions Analysis
Types of Reactions
({[4-(Chloromethyl)-5-methylhexyl]oxy}methyl)benzene undergoes several types of chemical reactions, including:
Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as hydroxide, amine, or thiol groups.
Oxidation Reactions: The compound can be oxidized to form corresponding alcohols or carboxylic acids, depending on the oxidizing agent and reaction conditions.
Reduction Reactions: Reduction of the chloromethyl group can yield the corresponding methyl derivative.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, ammonia, and thiols. Reactions are typically carried out in polar solvents like water or alcohols at elevated temperatures.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst are employed.
Major Products
The major products formed from these reactions include substituted benzene derivatives, alcohols, and carboxylic acids, depending on the specific reaction and conditions used.
Scientific Research Applications
({[4-(Chloromethyl)-5-methylhexyl]oxy}methyl)benzene has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound can be used to modify biomolecules for studying biological processes and interactions.
Industry: The compound is used in the production of specialty chemicals, polymers, and materials with unique properties
Mechanism of Action
The mechanism of action of ({[4-(Chloromethyl)-5-methylhexyl]oxy}methyl)benzene involves its interaction with specific molecular targets. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to modifications that affect their function. This interaction can alter signaling pathways and cellular processes, making the compound useful in studying biochemical mechanisms .
Comparison with Similar Compounds
Similar Compounds
Benzyl Chloride: Similar in structure but lacks the 5-methylhexyl group.
Chloromethylbenzene: Contains a chloromethyl group attached directly to the benzene ring without the additional alkyl chain.
4-(Chloromethyl)-5-methyl-1,3-dioxol-2-one: A structurally related compound with different functional groups
Uniqueness
({[4-(Chloromethyl)-5-methylhexyl]oxy}methyl)benzene is unique due to the presence of both a chloromethyl group and a 5-methylhexyl group connected via an oxygen atom. This structure provides distinct reactivity and properties, making it valuable for specific applications in research and industry.
Properties
Molecular Formula |
C15H23ClO |
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Molecular Weight |
254.79 g/mol |
IUPAC Name |
[4-(chloromethyl)-5-methylhexoxy]methylbenzene |
InChI |
InChI=1S/C15H23ClO/c1-13(2)15(11-16)9-6-10-17-12-14-7-4-3-5-8-14/h3-5,7-8,13,15H,6,9-12H2,1-2H3 |
InChI Key |
YACAITSOWYLMBH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(CCCOCC1=CC=CC=C1)CCl |
Origin of Product |
United States |
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